Nav1.8-IN-12 -

Nav1.8-IN-12

Catalog Number: EVT-15271380
CAS Number:
Molecular Formula: C22H16ClF5N2O3S
Molecular Weight: 518.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Nav1.8 as a Therapeutic Target in Pain Pathophysiology

Neurobiological Basis of Nav1.8 in Nociceptive Signaling

Nav1.8 contributes significantly to the electrogenesis of action potentials in nociceptive neurons. During membrane depolarization, Nav1.8 carries the majority of inward sodium current that drives the upstroke of action potentials in DRG neurons [2] [10]. Its depolarized voltage dependence allows Nav1.8 to remain functional when neurons are in depolarized states—a condition commonly encountered during sustained nociceptive input or inflammatory mediator exposure. Additionally, Nav1.8's rapid recovery from inactivation enables it to support high-frequency firing (>10 Hz), which is characteristic of pathological pain states [1] [6]. At sensory nerve terminals, Nav1.8 amplifies generator potentials and lowers the threshold for action potential initiation. This function is particularly critical in C-fiber nociceptors, where Nav1.8 contributes to long-duration action potentials and large overshoots, facilitating robust neurotransmitter release in the spinal dorsal horn [1] [10].

Table 1: Key Biophysical Properties of Pain-Associated Sodium Channels

ChannelTTX SensitivityActivation ThresholdInactivation KineticsPrimary Localization
Nav1.8Resistant (μM IC₅₀)Depolarized (~-35 mV)SlowDRG, Trigeminal Ganglia
Nav1.7Sensitive (nM IC₅₀)Hyperpolarized (~-50 mV)IntermediateDRG, Sympathetic Neurons
Nav1.9Resistant (μM IC₅₀)Hyperpolarized (~-60 mV)Very SlowDRG Nociceptors
Nav1.3Sensitive (nM IC₅₀)Hyperpolarized (~-55 mV)FastUpregulated in Injured Nerves

Role of Nav1.8 in Neuropathic and Inflammatory Pain Mechanisms

Inflammatory and neuropathic pain conditions trigger distinct pathophysiological changes in Nav1.8 expression and function. During inflammatory pain (e.g., arthritis, colitis), mediators like prostaglandin E2 (PGE2), bradykinin, and nerve growth factor (NGF) rapidly modulate Nav1.8 through phosphorylation cascades. PGE2 binding to EP2 receptors activates protein kinase A (PKA), which phosphorylates Nav1.8, increasing sodium currents and reducing activation thresholds within minutes to hours [1] [3]. This acute sensitization is followed by long-term upregulation of Nav1.8 mRNA, protein, and functional currents in cutaneous fibers, contributing to thermal hyperalgesia and mechanical allodynia [1] [7]. In visceral inflammation, Nav1.8 dysregulation in pelvic and vagal afferents underlies pain hypersensitivity in conditions like irritable bowel syndrome and cystitis [7].

In contrast, neuropathic pain induced by nerve injury produces more complex changes. While some models show reduced Nav1.8 expression in injured neurons, there is often redistribution of channels to sites of ectopic activity, such as neuromas and demyelinated axons [1] [10]. Nav1.8 contributes to subthreshold membrane oscillations that generate spontaneous firing in damaged nerves—a key mechanism underlying spontaneous neuropathic pain [10]. Importantly, Nav1.8-dependent ectopic discharges persist even when TTX-sensitive channels are inactivated by sustained depolarization, highlighting its non-redundant role in maintaining pathological excitability [6] [10].

Genetic and Functional Evidence Linking Nav1.8 Dysregulation to Chronic Pain Syndromes

Human genetic studies provide compelling evidence for Nav1.8's involvement in chronic pain. Gain-of-function mutations in SCN10A (encoding Nav1.8) are associated with painful peripheral neuropathies. The G1662S variant enhances channel activity by accelerating recovery from inactivation and increasing neuronal excitability in patients with idiopathic small fiber neuropathy [4]. Similarly, the A1304T mutation produces hyperexcitability in DRG neurons and is linked to painful peripheral neuropathy [4] [10]. In functional gastrointestinal disorders, the D1639N variant causes trafficking defects associated with severe progressive gastroparesis and chronic pain [4].

Animal models corroborate these clinical findings. Nav1.8-null mice exhibit profound deficits in inflammatory pain responses and impaired cold nociception, but relatively intact neuropathic pain phenotypes in some models [3] [7]. However, selective pharmacological blockade demonstrates Nav1.8's contribution to both inflammatory and neuropathic pain, suggesting compensatory mechanisms in genetic knockouts. These genetic and functional insights underscore Nav1.8's validity as a therapeutic target across diverse chronic pain conditions.

Table 2: Clinically Relevant SCN10A (Nav1.8) Variants in Pain Disorders

VariantFunctional EffectAssociated Clinical PhenotypeKey Pathophysiological Mechanism
G1662SGain-of-functionIdiopathic Small Fiber NeuropathyAccelerated recovery from inactivation
A1304TGain-of-functionPainful Peripheral NeuropathyHyperpolarizing shift in activation
L554PGain-of-functionPeripheral NeuropathyEnhanced response to depolarization
D1639NLoss-of-functionGastroparesis with Chronic PainReduced current density (trafficking defect)
S242TGain-of-functionDiabetic NeuropathyIncreased neuronal hyperexcitability

Properties

Product Name

Nav1.8-IN-12

IUPAC Name

5-chloro-2-(4-fluoro-2-methylphenoxy)-N-[4-fluoro-3-(methylsulfonimidoyl)phenyl]-4-(trifluoromethyl)benzamide

Molecular Formula

C22H16ClF5N2O3S

Molecular Weight

518.9 g/mol

InChI

InChI=1S/C22H16ClF5N2O3S/c1-11-7-12(24)3-6-18(11)33-19-10-15(22(26,27)28)16(23)9-14(19)21(31)30-13-4-5-17(25)20(8-13)34(2,29)32/h3-10,29H,1-2H3,(H,30,31)/t34-/m1/s1

InChI Key

WUDZTECVOGSOOQ-UUWRZZSWSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)S(=N)(=O)C)Cl)C(F)(F)F

Isomeric SMILES

CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)[S@](=N)(=O)C)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.